2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a structurally complex molecule featuring a tricyclic core fused with cyclopentyl, oxo, and oxa groups. The sulfanyl acetamide moiety and 2,5-dimethylphenyl substituent contribute to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-15-11-12-16(2)19(13-15)26-21(29)14-32-25-27-22-18-9-5-6-10-20(18)31-23(22)24(30)28(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJIRQJRKETRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves multiple steps. The key steps include the formation of the oxa-diazatricyclo ring system, the introduction of the cyclopentyl group, and the attachment of the dimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
Epigenetic Potential: The ~65% similarity to SAHA supports further investigation into HDAC isoform selectivity, though molecular dynamics simulations are needed to validate binding .
Optimization Needs : Solubility enhancement via prodrug strategies or formulation adjustments is critical for advancing this compound into preclinical studies.
Advanced platforms, such as 3D vascularized culture models (as in ), could future-test its bioactivity in physiologically relevant microenvironments .
Biological Activity
The compound 2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide , identified by CAS number 899742-39-3 , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O3S , with a molecular weight of 419.5 g/mol . Its structure includes a cyclopentyl group, an amide functional group, and a unique bicyclic system that may contribute to its biological activities.
Structural Formula
- IUPAC Name : 2-[(3-cyclopentyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
- SMILES Notation : C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5
Antimicrobial Activity
Research indicates that compounds with structural similarities to This compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus aureus and other Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related compounds have demonstrated varying levels of cytotoxicity against normal cell lines (e.g., L929 cells). For example, certain oxadiazole derivatives were found to be non-toxic at specific concentrations while enhancing cell viability at lower doses .
The proposed mechanism of action for similar compounds involves interference with bacterial biofilm formation and disruption of cellular processes critical for microbial survival. This is likely due to the presence of specific functional groups that interact with microbial enzymes or cellular structures .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various synthesized compounds similar to the target compound, it was noted that certain derivatives exhibited potency exceeding that of established antibiotics like ciprofloxacin against resistant strains of bacteria. This highlights the potential for developing new therapeutic agents from structurally related compounds.
Table 2: Cytotoxicity Results
| Compound ID | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| 24 | 12 | L929 | >100 |
| 25 | 100 | L929 | <50 |
| 29 | 50 | A549 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
